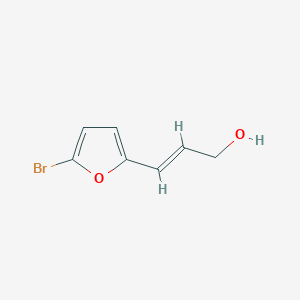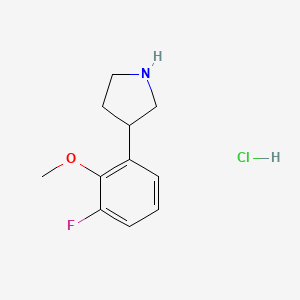![molecular formula C14H26N2O4S B13577933 tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13577933.png)
tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a cyclopentylsulfamoyl group attached to a cyclobutyl ring. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate typically involves the coupling of appropriate amines, carbon dioxide, and halides. This process can be facilitated by the presence of cesium carbonate and tetrabutylammonium iodide (TBAI), which provide mild reaction conditions and short reaction times . The use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO2 capture agent and catalyst can also enable the direct conversion of low-concentration CO2 into carbamates .
Industrial Production Methods
Industrial production methods for tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate may involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.
化学反应分析
Types of Reactions
tert-Butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
科学研究应用
tert-Butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and other chemical products
作用机制
The mechanism of action of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
相似化合物的比较
Similar Compounds
Similar compounds to tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate include:
- tert-Butyl N-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate
- tert-Butyl N-[(1s,3s)-3-(2-aminoethoxy)cyclobutyl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can offer unique reactivity and interactions compared to other similar compounds.
属性
分子式 |
C14H26N2O4S |
|---|---|
分子量 |
318.43 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(cyclopentylsulfamoyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)15-11-8-12(9-11)21(18,19)16-10-6-4-5-7-10/h10-12,16H,4-9H2,1-3H3,(H,15,17) |
InChI 键 |
MEPXNQHSGUMBNR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)NC2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)


![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)


![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)


